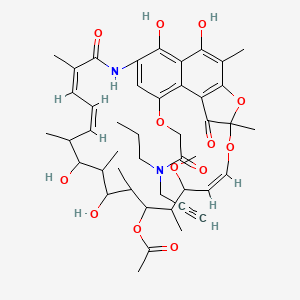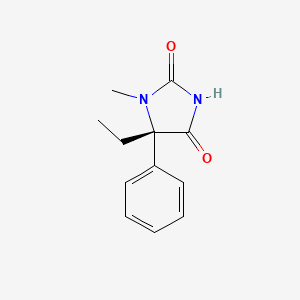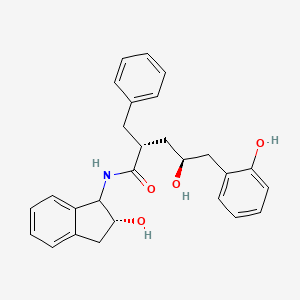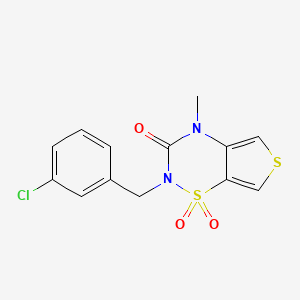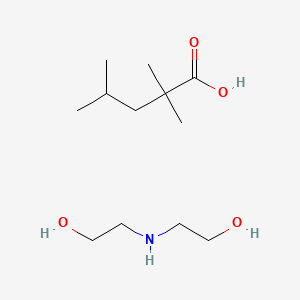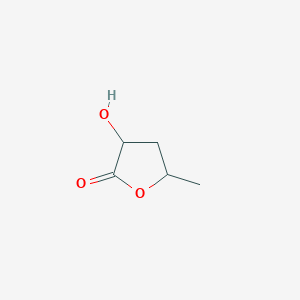
2(3H)-Furanone, dihydro-3-hydroxy-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dihydroxy valeric acid gamma-lactone (TX9B6RN1RM) is a lactone derivative with the molecular formula C5H8O3. It is a colorless liquid that is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-dihydroxy valeric acid gamma-lactone can be synthesized from levulinic acid, which is derived from hexoses. The process involves the hydrolysis of cellulosic biomass into glucose and other sugars using acid catalysts. The resulting glucose is then dehydrated to form hydroxymethylfurfural, which further yields formic acid and levulinic acid. Levulinic acid cyclizes to form intermediate unsaturated ring compounds, which are then hydrogenated to produce 2,4-dihydroxy valeric acid gamma-lactone .
Industrial Production Methods: The industrial production of 2,4-dihydroxy valeric acid gamma-lactone typically involves the use of cellulosic biomass such as corn stover, sawgrass, or wood. The biomass is hydrolyzed using acid catalysts to produce glucose, which is then processed through the aforementioned synthetic route to yield the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-dihydroxy valeric acid gamma-lactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-hydroxyvaleric acid.
Reduction: It can be reduced to form gamma-hydroxyvaleric acid.
Hydrolysis: It can be hydrolyzed to form 4-hydroxyvaleric acid under acidic or alkaline conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Hydrolysis: Acidic conditions typically involve sulfuric acid, while alkaline conditions involve sodium hydroxide.
Major Products Formed:
Oxidation: 4-hydroxyvaleric acid
Reduction: Gamma-hydroxyvaleric acid
Hydrolysis: 4-hydroxyvaleric acid
Scientific Research Applications
2,4-dihydroxy valeric acid gamma-lactone has a wide range of scientific research applications, including:
Chemistry: It is used as a green solvent and a platform molecule for the synthesis of various chemical compounds with high added value.
Biology: It serves as a prodrug to gamma-hydroxyvaleric acid, which has similar effects to gamma-hydroxybutyric acid but with less potency.
Medicine: It is being studied for its potential use as a legal substitute for gamma-hydroxybutyric acid in therapeutic applications.
Industry: It is used in the production of biofuels, biopolymers, and as a flavoring agent in the perfume and flavor industries
Mechanism of Action
The mechanism of action of 2,4-dihydroxy valeric acid gamma-lactone involves its conversion to gamma-hydroxyvaleric acid in the body. Gamma-hydroxyvaleric acid acts on the gamma-aminobutyric acid (GABA) receptors in the brain, producing sedative and anxiolytic effects. The compound’s molecular targets include the GABA receptors and the pathways involved in the synthesis and metabolism of gamma-hydroxyvaleric acid .
Comparison with Similar Compounds
2,4-dihydroxy valeric acid gamma-lactone is similar to other lactone derivatives such as:
Gamma-valerolactone: A structural isomer with similar applications as a green solvent and biofuel.
Delta-valerolactone: Another structural isomer used in the production of biopolymers and as a solvent.
Gamma-hydroxybutyric acid: A compound with similar sedative and anxiolytic effects but with higher potency
The uniqueness of 2,4-dihydroxy valeric acid gamma-lactone lies in its balanced properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
53561-62-9 |
|---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
3-hydroxy-5-methyloxolan-2-one |
InChI |
InChI=1S/C5H8O3/c1-3-2-4(6)5(7)8-3/h3-4,6H,2H2,1H3 |
InChI Key |
XHMUCGPKDKCFHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=O)O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


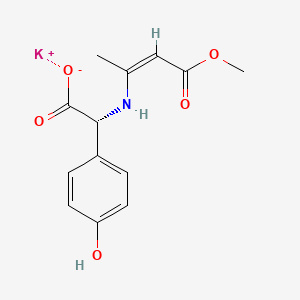
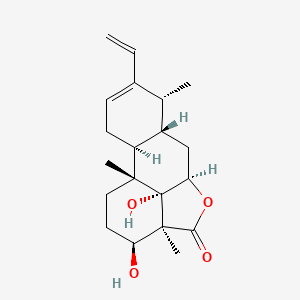

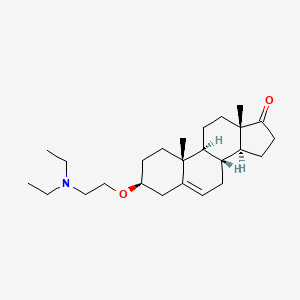
![methyl 8-(bromomethyl)-2-methyl-4-(pyrrolidine-1-carbonyloxy)-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12762520.png)
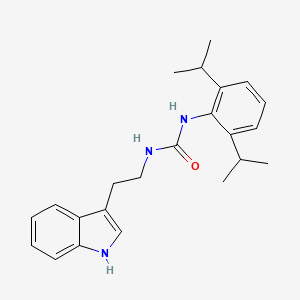
![(E)-but-2-enedioic acid;4-(2-fluoro-8-methoxy-6H-benzo[b][4,1]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B12762522.png)
